molecular formula C17H12Cl2N2O B13082807 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile

2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile

Cat. No.: B13082807
M. Wt: 331.2 g/mol
InChI Key: YLDOJJBDEQSFJT-UHFFFAOYSA-N
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Description

2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with 5-methoxyindole in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then treated with acetonitrile to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)acetonitrile
  • 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)ethanol
  • 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetaldehyde

Uniqueness

2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the acetonitrile group at the 3-position of the indole ring differentiates it from other similar compounds and contributes to its unique reactivity and biological activity.

Properties

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

IUPAC Name

2-[4-(2,3-dichlorophenyl)-5-methoxy-1H-indol-3-yl]acetonitrile

InChI

InChI=1S/C17H12Cl2N2O/c1-22-14-6-5-13-15(10(7-8-20)9-21-13)16(14)11-3-2-4-12(18)17(11)19/h2-6,9,21H,7H2,1H3

InChI Key

YLDOJJBDEQSFJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2CC#N)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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